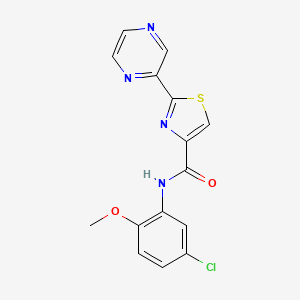

![molecular formula C22H19N3O4S2 B2505500 N-(6-甲氧基-1,3-苯并噻唑-2-基)-2-[(4-甲苯基)磺酰氨基]苯甲酰胺 CAS No. 330190-07-3](/img/structure/B2505500.png)

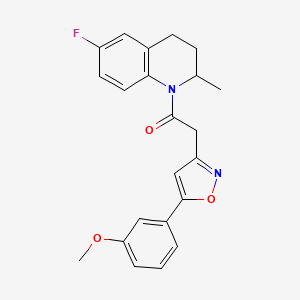

N-(6-甲氧基-1,3-苯并噻唑-2-基)-2-[(4-甲苯基)磺酰氨基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and cardiac electrophysiological activities.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the introduction of various substituents to the benzamide core to modulate the compound's biological activity. For example, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been described, with some compounds showing significant potency in in vitro assays . Similarly, the synthesis of substituted benzamide/benzene sulfonamides with anti-inflammatory and anti-cancer properties has been reported . These studies suggest that the synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide would likely involve strategic functionalization of the benzamide core to achieve the desired biological effects.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be analyzed using various techniques, including X-ray diffraction and density functional theory (DFT) calculations. For instance, a novel benzamide compound's structure was determined using X-ray diffraction, indicating crystallization in a triclinic system . DFT calculations can complement experimental data, providing insights into the electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential (MEP) surface map . These analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be explored through theoretical calculations and experimental assays. The MEP surface map and potential energy surface (PES) scans can predict the chemical reactivity of the molecule . Additionally, the antioxidant properties of benzamide compounds can be determined using assays such as the DPPH free radical scavenging test, which provides information on the compound's ability to act as a radical scavenger .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including their thermodynamic properties, can be calculated using DFT. These properties are influenced by the molecular geometry and the nature of substituents on the benzamide core. The calculated values can be compared with experimental data to validate the theoretical models . Understanding these properties is essential for the development of benzamide derivatives as therapeutic agents, as they affect the compound's stability, solubility, and overall pharmacokinetic profile.

科学研究应用

抗菌和药理应用:

- 一项研究合成了类似于指定苯并噻唑的化合物,用于抗菌、抗炎、抗惊厥和驱虫活性。这些化合物的合成是通过将氯甲酸乙酯与取代的 2-氨基苯并噻唑缩合而成的 (Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J., 2009).

抗癌特性:

- 另一项研究重点关注类似的苯甲酰胺化合物作为新型 PI3K 抑制剂和抗癌剂。这些化合物对人癌细胞系表现出抗增殖活性,表明它们具有作为抗癌剂的潜力 (Shao, T., Wang, J., Chen, J.-G., et al., 2014).

心脏电生理活性:

- 一项关于结构上与苯并噻唑相关的 N-取代咪唑基苯甲酰胺的研究表明,这些化合物具有有效的 III 类电生理活性,表明它们在心脏应用中的潜力 (Morgan, T. K., Lis, R., Lumma, W. C., et al., 1990).

吡啶衍生物的抗菌研究:

- 苯并噻唑衍生物已被合成并显示出相当大的抗菌活性 (Patel, N. B., & Agravat, S. N., 2009).

腐蚀抑制剂:

- 研究了苯并噻唑衍生物在酸性溶液中对钢的缓蚀作用,显示出很高的抑制效率 (Hu, Z., Yan-bin, M., Ma, X., et al., 2016).

癌症治疗中的放射增敏剂:

- 一些苯并噻唑衍生物已被研究其作为放射增敏剂和针对各种癌细胞系的抗癌化合物的有效性 (Majalakere, K., Kunhana, S. B., Rao, S., et al., 2020).

属性

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S2/c1-14-7-10-16(11-8-14)31(27,28)25-18-6-4-3-5-17(18)21(26)24-22-23-19-12-9-15(29-2)13-20(19)30-22/h3-13,25H,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCMTHHLWWHWTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2505424.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2505429.png)

![{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B2505430.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2505437.png)